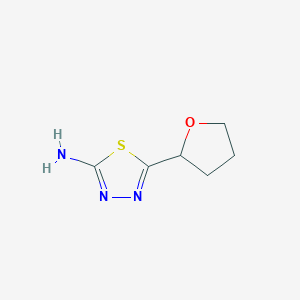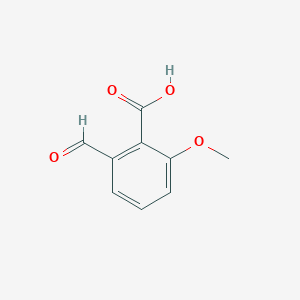![molecular formula C11H12N2OS B1334604 7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-on CAS No. 95211-71-5](/img/structure/B1334604.png)
7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-on
Übersicht
Beschreibung
7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as 7-methylthiopyrimidin-4(3H)-one, is a heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a five-membered ring with a sulfur atom at the center and two nitrogen atoms at the corners. It has been studied for its potential biological applications, including its ability to act as a ligand for enzymes and its potential as an antiviral agent. It has also been studied for its synthetic potential, as it can be used as a building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „7-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-on“:
Antimalaria-Forschung
Diese Verbindung wurde auf ihr Potenzial als Antimalariamittel untersucht. Eine in RSC Publishing veröffentlichte Studie hob hervor, dass Derivate dieser Verbindung als Modelle für die Entwicklung neuer Antimalariamittel dienen könnten, da sie aufgrund ihrer vorhergesagten arzneimittelähnlichen Eigenschaften mit sehr geringen toxischen Wirkungen eingesetzt werden können .
Krebsforschung
Die Forschung hat auch die Verwendung dieser Verbindung in der Krebstherapie untersucht. Laut einer Studie, die in SpringerLink zu finden ist, zeigten bestimmte Derivate eine starke Antitumoraktivität und wurden als Epidermal Growth Factor Receptor-Inhibitoren charakterisiert . Eine weitere Studie zeigte, dass das Vorhandensein einer Carboxylgruppe in der Metaposition des Phenylrings für die duale Kinasehemmung entscheidend ist, was für die Krebsbehandlung von Bedeutung ist .
Wirkmechanismus
Target of Action
The primary targets of this compound are Plasmodium falciparum and the Epidermal Growth Factor Receptor (EGFR) . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans. EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation can lead to cancer.
Mode of Action
The compound interacts with its targets by inhibiting their function. In the case of Plasmodium falciparum, it exhibits significant antiplasmodial activity . For EGFR, it acts as a potential EGFR kinase inhibitor .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties predict drug-like properties with a very low toxic effect . This suggests that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Plasmodium falciparum, thereby controlling malaria . It also inhibits the EGFR signaling pathway, which can prevent the uncontrolled cell growth that leads to cancer .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the nature of the heteroatom substitution (S for NH) affects hydrogen bond strength , which could influence the compound’s interaction with its targets
Eigenschaften
IUPAC Name |
7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXTYUERRJGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20915066 | |
| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95211-71-5 | |
| Record name | 5,6,7,8-Tetrahydro-7-methyl[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95211-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)Benzothieno(2,3-d)pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095211715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20915066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?
A1: The compound crystallizes in the monoclinic space group P21/c with the following unit cell parameters:
Q2: What intermolecular interactions are present in the crystal structure of 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?
A2: The crystal structure is stabilized by several intermolecular interactions, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)



![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)





![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)
